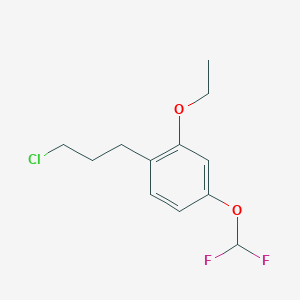

1-(3-Chloropropyl)-4-(difluoromethoxy)-2-ethoxybenzene

Description

1-(3-Chloropropyl)-4-(difluoromethoxy)-2-ethoxybenzene is a substituted benzene derivative characterized by three distinct functional groups: a 3-chloropropyl chain, a difluoromethoxy group (–OCF₂H), and an ethoxy group (–OCH₂CH₃). These substituents confer unique physicochemical properties, such as lipophilicity and metabolic stability, which are critical for applications in agrochemicals or pharmaceuticals. The presence of the difluoromethoxy group may enhance resistance to enzymatic degradation compared to non-fluorinated analogs .

Properties

Molecular Formula |

C12H15ClF2O2 |

|---|---|

Molecular Weight |

264.69 g/mol |

IUPAC Name |

1-(3-chloropropyl)-4-(difluoromethoxy)-2-ethoxybenzene |

InChI |

InChI=1S/C12H15ClF2O2/c1-2-16-11-8-10(17-12(14)15)6-5-9(11)4-3-7-13/h5-6,8,12H,2-4,7H2,1H3 |

InChI Key |

SWBNNWZIMQKBDU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=CC(=C1)OC(F)F)CCCCl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(3-Chloropropyl)-4-(difluoromethoxy)-2-ethoxybenzene typically involves multiple steps, starting with the preparation of the core benzene structure followed by the introduction of the chloropropyl, difluoromethoxy, and ethoxy groups. One common synthetic route involves the reaction of 1-chloro-3-propylbenzene with difluoromethoxy and ethoxy reagents under specific conditions to achieve the desired compound. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

1-(3-Chloropropyl)-4-(difluoromethoxy)-2-ethoxybenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The chloropropyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

Addition Reactions: The benzene ring can participate in addition reactions with electrophiles or nucleophiles.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Chloropropyl)-4-(difluoromethoxy)-2-ethoxybenzene has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)-4-(difluoromethoxy)-2-ethoxybenzene involves its interaction with molecular targets through its functional groups. The chloropropyl group can form covalent bonds with nucleophiles, while the difluoromethoxy and ethoxy groups can participate in hydrogen bonding and other non-covalent interactions. These interactions can affect the compound’s reactivity and its ability to modulate biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

A structurally similar compound, 1-(3-Chloropropyl)-3-ethyl-4-(trifluoromethoxy)benzene (CAS: 1804049-43-1), replaces the difluoromethoxy group with trifluoromethoxy (–OCF₃) and substitutes the ethoxy group with an ethyl chain. Key differences include:

| Property | 1-(3-Chloropropyl)-4-(difluoromethoxy)-2-ethoxybenzene | 1-(3-Chloropropyl)-3-ethyl-4-(trifluoromethoxy)benzene |

|---|---|---|

| Molecular Formula | Not explicitly reported | C₁₂H₁₄ClF₃O |

| Molar Mass (g/mol) | – | 266.69 |

| Boiling Point (°C) | – | 264.0 ± 35.0 (predicted) |

| Key Substituents | –OCF₂H, –OCH₂CH₃ | –OCF₃, –CH₂CH₃ |

Stability and Reactivity

Chloropropyl chains are prone to nucleophilic substitution, as seen in the synthesis of morpholine and imidazole derivatives . The ethoxy group in the target compound may reduce reactivity compared to ethyl or methyl counterparts, favoring stability in formulation processes.

Biological Activity

1-(3-Chloropropyl)-4-(difluoromethoxy)-2-ethoxybenzene is an organic compound with the molecular formula C12H15ClF2O2 and a molecular weight of approximately 264.69 g/mol. Its structure features a benzene ring substituted with a chloropropyl group, a difluoromethoxy group, and an ethoxy group. The unique combination of these substituents suggests potential biological activities that merit investigation.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C12H15ClF2O2

- Molecular Weight : 264.69 g/mol

Structural Features

| Feature | Description |

|---|---|

| Chloropropyl Group | Facilitates covalent interactions with biological macromolecules |

| Difluoromethoxy Group | Influences chemical reactivity and biological activity |

| Ethoxy Group | May enhance solubility and bioavailability |

Biological Activity

The biological activity of 1-(3-Chloropropyl)-4-(difluoromethoxy)-2-ethoxybenzene appears to be linked to its interaction with various molecular targets within biological systems. The chloropropyl moiety is particularly noteworthy for its potential to participate in nucleophilic attacks, which can modify the function of proteins or enzymes.

- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, potentially altering cellular processes.

- Antimicrobial Activity : The structural components may provide antimicrobial properties, making it a candidate for further exploration as an antimicrobial agent.

- Cytotoxicity : Investigations into the cytotoxic effects on cancer cell lines indicate potential applications in cancer therapy.

Case Study 1: Enzyme Interaction

A study focusing on the interaction of 1-(3-Chloropropyl)-4-(difluoromethoxy)-2-ethoxybenzene with cytochrome P450 enzymes showed that the compound could act as an inhibitor, affecting drug metabolism pathways in liver cells. This finding suggests implications for drug-drug interactions and toxicity profiles.

Case Study 2: Antimicrobial Efficacy

In vitro tests demonstrated that the compound exhibited significant antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, indicating potential use as an antimicrobial agent.

Case Study 3: Cytotoxicity Assessment

The cytotoxic effects were evaluated using various cancer cell lines, including breast and lung cancer cells. Results indicated that the compound induced apoptosis in a dose-dependent manner, with IC50 values ranging from 15 to 25 µM, highlighting its potential as a therapeutic agent in oncology.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 1-(3-Chloropropyl)-4-(difluoromethoxy)-2-ethoxybenzene, a comparative analysis with structurally similar compounds is essential:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(3-Chloropropyl)-2-(difluoromethoxy)-4-ethoxybenzene | Similar substituents but different positions | Varies significantly in enzyme interaction |

| 1-(3-Chloropropyl)-4-methoxy-2-ethoxybenzene | Methoxy group instead of difluoromethoxy | Reduced cytotoxicity compared to target compound |

| 1-(3-Chloropropyl)piperidine | Piperidine ring instead of benzene | Different reactivity patterns |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.